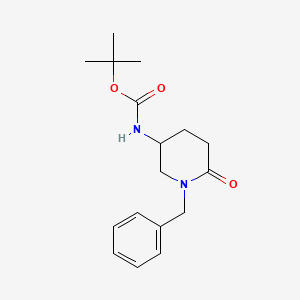

tert-Butyl n-(1-benzyl-6-oxopiperidin-3-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

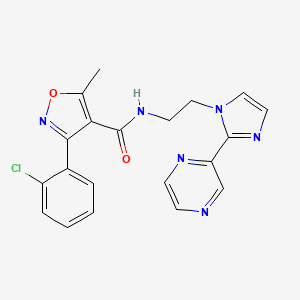

“tert-Butyl n-(1-benzyl-6-oxopiperidin-3-yl)carbamate” is a chemical compound with the CAS Number: 1824405-74-4 . It has a molecular weight of 304.39 and its IUPAC name is tert-butyl (1-benzyl-6-oxopiperidin-3-yl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H24N2O3/c1-17(2,3)22-16(21)18-14-9-10-15(20)19(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Wissenschaftliche Forschungsanwendungen

1. Synthesis and Reactivity in Organic Chemistry

tert-Butyl carbamate derivatives like tert-Butyl n-(1-benzyl-6-oxopiperidin-3-yl)carbamate have been explored for their reactivity in organic synthesis. Studies have shown their efficiency in undergoing metalation between nitrogen and silicon, followed by reaction with electrophiles. This process is utilized in the preparation of α-functionalized α-amino silanes, a critical component in organic synthesis (Sieburth, Somers, & O'hare, 1996).

2. Intermediate in Synthesis of Protein Tyrosine Kinase Inhibitors

tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is noted as an important intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors. An efficient synthesis approach for this compound has been developed, highlighting its significance in pharmaceutical research (Chen Xin-zhi, 2011).

3. Role in Sensory Material Development

A study on benzothizole modified carbazole derivatives, incorporating tert-butyl groups, revealed their potential in developing sensory materials. These derivatives showed strong blue light emission and were used to detect various acid vapors, indicating their utility in chemical sensing applications (Jiabao Sun et al., 2015).

4. Involvement in Chemical Transformations

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which share structural similarities, have been used in chemical transformations as building blocks in organic synthesis. Their behavior as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines highlights their versatility in organic chemistry (Guinchard, Vallée, & Denis, 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(1-benzyl-6-oxopiperidin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)18-14-9-10-15(20)19(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKUPFVXIPFGSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=O)N(C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2645206.png)

![nicotinaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B2645207.png)

![4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2645209.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2645214.png)

![2-[4-(4-nitrophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2645218.png)

![3-[(4-chlorophenyl)methyl]-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2645223.png)